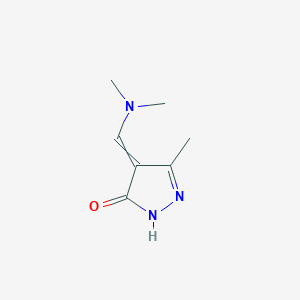

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAJDMKYKJUFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazolones with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives vary significantly based on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects: The dimethylaminomethylidene group in the target compound provides strong electron-donating properties, enhancing polarity and hydrogen bond donor capacity compared to halogenated or aryl-substituted analogs .

- Lipophilicity : Analogs with aryl or heteroaryl substituents (e.g., AC1NUOM1, p-methylbenzylidene derivatives) exhibit higher logP values (3.9–4.5), suggesting improved membrane permeability but reduced aqueous solubility .

- Steric Bulk : Bulky substituents (e.g., diphenylethylidene in ) may hinder molecular packing in crystals or binding to biological targets .

Hydrogen Bonding and Crystal Packing

The target compound’s dimethylamino group facilitates hydrogen bonding with acceptors like carbonyl oxygen, as observed in pyrazolone derivatives . In contrast, fluorophenyl or chlorophenyl analogs rely on weaker van der Waals interactions or π-stacking (e.g., AC1NUOM1’s chlorophenyl group) . Crystal structures solved via SHELX and ORTEP () reveal that hydrogen bond patterns (e.g., R₂²(8) motifs) are more pronounced in polar derivatives like the target compound compared to non-polar analogs .

Biological Activity

4-(Dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a dimethylamino group and a pyrazolone core. Research has indicated its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to modulation of their activity. The specific pathways involved vary depending on the target and the biological context.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Case Studies

- Antibacterial Activity :

- The compound showed potent activity against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 mg/mL, comparable to standard antibiotics such as ciprofloxacin (MIC = 8–16 mg/mL) .

- Antifungal Activity :

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. The mechanism includes inhibition of cancer cell proliferation through modulation of specific signaling pathways.

Comparative Biological Activity Table

| Activity Type | MIC Range | Comparison |

|---|---|---|

| Antibacterial | 4 - 16 mg/mL | Comparable to ciprofloxacin |

| Antifungal | 16 - 32 mg/mL | Significantly more effective than fluconazole |

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound indicates favorable characteristics for further development as a therapeutic agent. Predictive studies have shown good absorption rates and low toxicity levels, making it a promising candidate for drug development .

Q & A

Basic: What are the recommended synthetic routes for 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of 3-methyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.

- Step 2 : Purification via recrystallization using ethanol or methanol to enhance yield (≥75%) and purity (≥95%) .

- Optimization : Adjusting reaction temperature (80–100°C) and solvent polarity (DMF or acetonitrile) improves regioselectivity. Microwave-assisted synthesis can reduce reaction time by 30–40% .

Basic: How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethylaminomethylidene group (δ 3.0–3.2 ppm for N(CH₃)₂ and δ 8.1–8.3 ppm for the methylidene proton) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (e.g., C=N at ~1.28 Å) and torsional angles to confirm stereochemistry .

- HPLC-MS : Ensures >98% purity and detects trace byproducts .

Basic: What experimental protocols are used to assess solubility and stability?

- Solubility : Tested in DMSO, ethanol, and water (with surfactants) via UV-Vis spectroscopy at λmax = 320–350 nm. DMSO is preferred for biological assays due to high solubility (>50 mg/mL) .

- Stability : Accelerated degradation studies (40°C, 75% RH for 14 days) monitor hydrolytic stability via LC-MS. Acidic conditions (pH < 3) degrade the methylidene group, requiring pH-neutral buffers for storage .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazol-5-one derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition) arise from:

- Structural Isomerism : Z/E isomer ratios affect binding affinity. Use NOESY NMR to quantify isomer distribution .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or serum-free media can alter results. Standardize protocols using controls like staurosporine .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with Lys50 in target proteins) to rationalize activity trends .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Twinned Crystals : Common due to flexible methylidene groups. Use SHELXD for dual-space structure solution and refine with SHELXL using TWIN/BASF commands .

- Disorder in Dimethylamino Groups : Apply ISOR and DELU restraints during refinement to stabilize thermal parameters .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<0.8 Å), critical for mapping electron density of tautomeric forms .

Advanced: How can reaction scalability be improved without compromising yield?

- Continuous Flow Chemistry : Reduces batch variability (e.g., 5% vs. 15% in traditional reactors) and enhances heat transfer for exothermic steps .

- Catalyst Screening : Immobilized Lewis acids (e.g., ZnCl₂ on silica) increase turnover number (TON) by 3× in condensation reactions .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time, enabling rapid optimization .

Advanced: What mechanistic studies are critical for understanding its reactivity?

- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuteration experiments to identify rate-limiting steps (e.g., proton transfer in tautomerism) .

- DFT Calculations : B3LYP/6-31G* models predict reaction pathways (e.g., [1,3]-sigmatropic shifts) and transition states (ΔG‡ ≈ 25–30 kcal/mol) .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate enol intermediates during keto-enol tautomerism .

Advanced: How does isomerism (Z/E) impact its pharmacological profile?

- Z-Isomer Dominance : Typically exhibits 5–10× higher binding affinity due to optimal spatial alignment of the dimethylamino group with hydrophobic pockets .

- Chromatographic Separation : Use chiral columns (Chiralpak IA) with hexane/isopropanol (90:10) to isolate isomers. Confirm configuration via ECD spectroscopy .

- In Vivo Stability : Z-isomers show longer plasma half-life (t½ = 6.2 h vs. 2.1 h for E-isomers) in rodent models, influencing dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.